molecular formula C8H11Cl2NO2S B13503692 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride

Cat. No.: B13503692
M. Wt: 256.15 g/mol
InChI Key: HBFQQYWHRZEGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a butanoic acid moiety, and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorothiophene and butanoic acid derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and amination.

    Final Product Formation: The intermediate is then subjected to further reactions, such as acid-base reactions, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters.

    Purification Techniques: Employing methods such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated thiophene ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with cellular receptors to modulate biological responses.

    Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: Influence signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride
  • 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
  • 4-(Methylamino)butanoic acid hydrochloride

Uniqueness

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride is unique due to its specific structural features, such as the combination of an amino group, a butanoic acid moiety, and a chlorinated thiophene ring

Properties

Molecular Formula

C8H11Cl2NO2S

Molecular Weight

256.15 g/mol

IUPAC Name

3-amino-4-(2-chlorothiophen-3-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C8H10ClNO2S.ClH/c9-8-5(1-2-13-8)3-6(10)4-7(11)12;/h1-2,6H,3-4,10H2,(H,11,12);1H

InChI Key

HBFQQYWHRZEGCS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC(CC(=O)O)N)Cl.Cl

Origin of Product

United States

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